Nicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

In water, 5X10+5 mg/L at 25 °C

Very soluble in water; 1 g is soluble in 1 mL water

1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol

Soluble in butanol, chloroform

For more Solubility (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.

500 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 100 (very good)

Synonyms

Canonical SMILES

Neurodegenerative Diseases:

Nicotinamide is being investigated for its potential role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These conditions are characterized by a decline in cognitive function and are associated with decreased levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in cellular energy production and DNA repair. Studies suggest that nicotinamide may help to increase NAD+ levels and offer neuroprotective effects []. However, further research is needed to determine its efficacy and safety in these contexts [].

Skin Health:

Topical application of nicotinamide has been widely studied for its potential benefits in improving skin health. Research suggests it may help to:

- Reduce signs of aging: Nicotinamide may improve skin elasticity, reduce wrinkles, and minimize hyperpigmentation by boosting collagen production and inhibiting melanin synthesis [].

- Treat acne: Studies indicate that nicotinamide may exhibit anti-inflammatory properties and regulate sebum production, potentially aiding in acne management [].

Other Potential Applications:

Beyond the areas mentioned above, nicotinamide is being explored for its potential role in various other conditions, including:

- Metabolic disorders: Studies suggest nicotinamide may improve insulin sensitivity and glucose metabolism, potentially impacting conditions like type 2 diabetes [].

- Cardiovascular health: Research indicates nicotinamide may offer benefits for heart health by improving blood flow and reducing inflammation [].

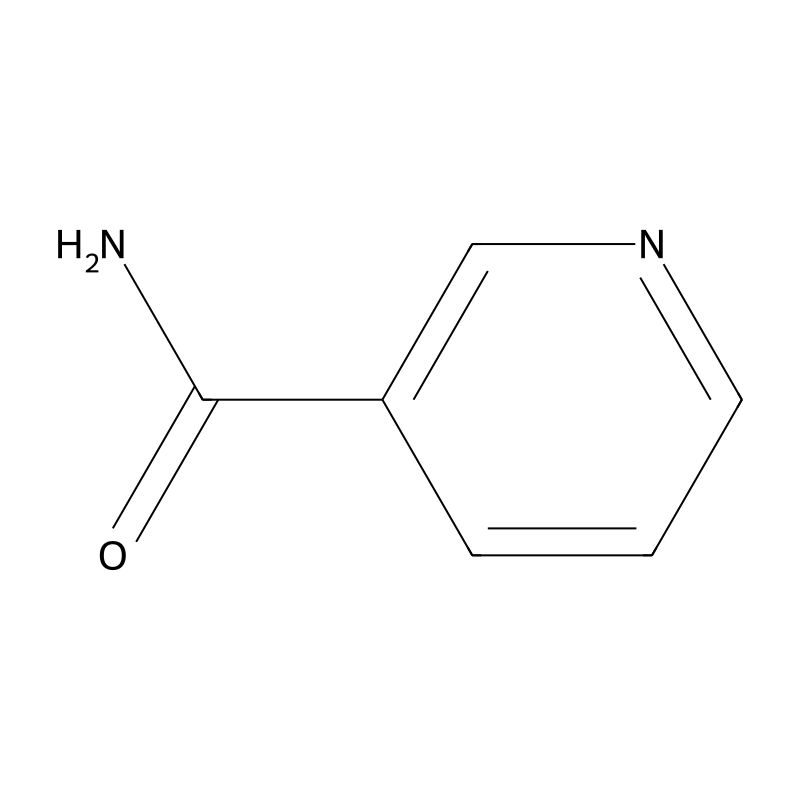

Nicotinamide, also known as niacinamide, is a water-soluble vitamin belonging to the vitamin B family, specifically the vitamin B3 complex. It is an amide derivative of nicotinic acid, featuring a pyridine ring with a primary amide group attached at the meta position. This compound plays a crucial role in cellular metabolism as it is a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in numerous biological redox reactions .

Nicotinamide's primary mechanism of action revolves around its conversion to NAD and NADP. These coenzymes are involved in various cellular processes:

- Energy Production: NAD acts as an electron carrier in the electron transport chain, a vital step in cellular respiration for generating energy (ATP) [].

- Cellular Signaling: NAD plays a role in sirtuin activation, a family of proteins involved in cellular signaling pathways regulating aging, metabolism, and stress response.

- DNA Repair: NAD is a substrate for PARP (poly(ADP-ribose) polymerase) enzymes, which are crucial for DNA repair mechanisms [].

- Formation of Nicotinamide Mononucleotide: Nicotinamide reacts with ribose-5-phosphate to form nicotinamide mononucleotide through the action of nicotinamide phosphoribosyltransferase.

- Conversion to NAD: Nicotinamide mononucleotide is then adenylylated to produce NAD, which can undergo reduction to form NADH .

Nicotinamide can also undergo electrophilic substitution reactions due to its aromatic nature, allowing for various transformations of its functional groups .

Nicotinamide is vital for human health and cellular function. It serves as a precursor for NAD and NADP, which are crucial for:

- Energy Metabolism: These cofactors are involved in glycolysis, the citric acid cycle, and oxidative phosphorylation.

- Redox Reactions: They facilitate electron transfer in metabolic pathways, enabling the conversion of alcohols to aldehydes or ketones .

- DNA Repair and Gene Regulation: Nicotinamide plays a role in ADP-ribosylation reactions, which are essential for DNA repair processes and regulating gene expression through sirtuins .

Nicotinamide can be synthesized through several methods:

- From Nicotinic Acid: The most common method involves the reaction of nicotinic acid with ammonia under catalytic conditions to yield nicotinamide .

- Hydrolysis of Nicotinonitrile: This method utilizes nitrile hydratase enzymes from Rhodococcus rhodochrous, allowing selective synthesis without further hydrolysis to nicotinic acid.

- Biosynthesis from Tryptophan: In mammals, nicotinamide can be synthesized endogenously from the amino acid tryptophan via a complex pathway involving several intermediates .

Nicotinamide has diverse applications across various fields:

- Pharmaceuticals: Used in formulations for skin care due to its anti-inflammatory properties and ability to improve skin barrier function.

- Dietary Supplements: Commonly included in vitamin B complex supplements for its role in energy metabolism.

- Animal Feed: Employed as an additive in animal nutrition to promote growth and health .

Recent studies have explored the interactions of nicotinamide and its derivatives with various materials, particularly focusing on its role in redox chemistry. For example, research has shown that nicotinamide adenine dinucleotide can interact with metal oxides like lithium cobalt oxide, impacting their environmental behavior and transformation mechanisms . These interactions are crucial for understanding both biological processes and environmental implications.

Several compounds share structural or functional similarities with nicotinamide. Here’s a comparison highlighting their uniqueness:

| Compound | Structure Type | Key Functions | Unique Features |

|---|---|---|---|

| Nicotinic Acid | Pyridine derivative | Precursor for NAD | Directly involved in energy metabolism |

| Nicotinamide Riboside | Nucleoside | Precursor for NAD | More bioavailable form for NAD synthesis |

| Niacin (Vitamin B3) | Carboxylic acid | Precursor for NAD | Can be converted into both nicotinic acid and nicotinamide |

| 1-Methylnicotinamide | Methylated derivative | Potential anti-inflammatory effects | May act as an active metabolite |

| Nicotinic Acid Mononucleotide | Nucleotide | Intermediate in NAD synthesis | Directly involved in nucleotide metabolism |

Nicotinamide's unique position lies in its dual role as both a precursor to vital cofactors (NAD/NADP) and its participation in various biochemical pathways that regulate energy metabolism and cellular functions .

Nicotinamide, systematically named 3-pyridinecarboxamide, is a water-soluble amide derivative of nicotinic acid (niacin). Its molecular formula, C₆H₆N₂O, corresponds to a pyridine ring with a carboxamide group at the third position.

Table 1: Key Chemical Properties of Nicotinamide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 122.127 g/mol | |

| Melting Point | 129–131°C | |

| Solubility | 50 mg/mL in H₂O or DMSO | |

| CAS Number | 98-92-0 |

Nicotinamide’s stability under physiological conditions and its role as a NAD⁺ precursor make it indispensable in redox reactions and DNA repair mechanisms. Unlike nicotinic acid, it does not activate the GPR109A receptor, avoiding the flushing side effect.

Historical Discovery and Development

The discovery of nicotinamide is intertwined with the eradication of pellagra, a disease characterized by dermatitis, dementia, and diarrhea. In the early 20th century, Joseph Goldberger linked pellagra to dietary deficiencies in maize-dependent populations, but it was Conrad Elvehjem who identified nicotinamide as the curative factor in 1937.

Key Milestones:

- 1735: Gaspar Casal first describes pellagra in Spain.

- 1915: Goldberger’s dietary studies implicate niacin deficiency.

- 1937: Elvehjem isolates nicotinamide from liver extracts, curing blacktongue in dogs.

- 1940s: Industrial production via enzymatic hydrolysis of nicotinonitrile begins.

This breakthrough led to the fortification of grains with nicotinamide, reducing pellagra mortality from >100,000 deaths in the 1940s to near eradication today.

Classification within Vitamin B₃ Complex

Vitamin B₃ comprises three forms: nicotinic acid, nicotinamide, and nicotinamide riboside. All convert to NAD⁺, but nicotinamide is preferred in supplements due to its lack of adverse effects.

Table 2: Vitamin B₃ Forms and Functions

| Form | Key Role | Flushing Effect |

|---|---|---|

| Nicotinic Acid | Cholesterol modulation | Yes |

| Nicotinamide | NAD⁺ synthesis, DNA repair | No |

| Nicotinamide Riboside | NAD⁺ booster, anti-aging research | No |

Nicotinamide’s classification as a vitamers underscores its metabolic versatility, enabling participation in over 400 enzymatic reactions.

Structural Relationship to Nicotinic Acid

Nicotinamide and nicotinic acid share a pyridine backbone but differ in functional groups:

Figure 1: Structural Comparison (Descriptive Text)

Nicotinic acid’s carboxyl group enables it to bind the GPR109A receptor, triggering prostaglandin-mediated vasodilation (flushing). In contrast, nicotinamide’s amide group prevents receptor activation, making it suitable for long-term use.

Table 3: Pharmacokinetic Differences

| Property | Nicotinic Acid | Nicotinamide |

|---|---|---|

| Bioavailability | 85–95% | >95% |

| Half-Life | 20–45 minutes | 1–2 hours |

| Primary Use | Dyslipidemia | Pellagra, skincare |

This structural nuance explains divergent therapeutic applications: nicotinic acid for lipid management and nicotinamide for dermatological and neurological health.

Molecular Formula and Structural Characteristics

Nicotinamide, systematically named pyridine-3-carboxamide, possesses the molecular formula C₆H₆N₂O with a molecular weight of 122.12 g/mol [1] [2]. The compound represents a pyridinecarboxamide derivative characterized by a pyridine ring system with a carboxamide functional group attached at the 3-position [3]. The structural framework consists of a six-membered aromatic heterocyclic ring containing one nitrogen atom, with the amide substituent (-CONH₂) positioned meta to the pyridine nitrogen [4].

The chemical structure exhibits planar geometry with the amide group coplanar to the pyridine ring system [5]. The compound's IUPAC Standard InChI designation is InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9), with the corresponding InChIKey DFPAKSUCGFBDDF-UHFFFAOYSA-N [4]. The canonical SMILES representation is O=C(N)C=1C=NC=CC1, illustrating the connectivity between the pyridine nitrogen, the aromatic carbons, and the terminal amide functionality [6].

Physical Properties

Melting and Boiling Points

Nicotinamide exhibits a melting point range of 128-132°C, with most literature sources reporting values between 130-131°C [5] [6] [7]. The compound demonstrates thermal stability up to its melting point, maintaining structural integrity under normal heating conditions [23]. The boiling point occurs at 150-160°C under reduced pressure conditions (0.0007 hPa), while under different pressure conditions it reaches 157°C at 5×10⁻⁴ Torr [6] [7] [23].

The thermal properties reflect the compound's hydrogen bonding capabilities through the amide functional group, contributing to elevated melting and boiling points compared to simple pyridine derivatives [5]. Decomposition temperatures exceed 200°C, indicating substantial thermal stability for pharmaceutical and industrial applications [5].

Density and Vapor Pressure

The density of nicotinamide at 25°C measures 1.40 g/cm³, representing a typical value for crystalline organic compounds containing heteroatoms [5] [6] [7]. The bulk density of the powdered material ranges from 360-600 kg/m³, depending on particle size distribution and packing characteristics [5] [23]. The relative vapor density compared to air equals 4.2, indicating significantly higher molecular weight than atmospheric gases [7] [24].

Vapor pressure measurements at 25°C yield extremely low values of 0.00045 Pa (4.2×10⁻⁴ mmHg), demonstrating minimal volatility under ambient conditions [5] [7] [22]. This low vapor pressure contributes to the compound's stability during storage and handling, with negligible sublimation occurring at room temperature [22].

Table 1: Physical Properties of Nicotinamide

| Property | Value | Units | Reference Conditions |

|---|---|---|---|

| Molecular Weight | 122.12 | g/mol | Standard conditions |

| Density | 1.40 | g/cm³ | 25°C |

| Bulk Density | 360-600 | kg/m³ | Powder form |

| Melting Point | 130-131 | °C | Atmospheric pressure |

| Boiling Point | 157 | °C | 5×10⁻⁴ Torr |

| Vapor Pressure | 0.00045 | Pa | 25°C |

| Vapor Density | 4.2 | Relative to air | Standard conditions |

Solubility Parameters

Nicotinamide demonstrates exceptional water solubility, with values ranging from 500-691 g/L at 20°C, classifying it as freely soluble in aqueous media [5] [9] [11]. The high water solubility results from extensive hydrogen bonding between the amide functional group and water molecules [11]. Temperature-dependent solubility studies reveal increasing solubility with elevated temperatures across the range of 293.15-313.15 K [10] [11].

Organic solvent solubility varies significantly depending on the solvent polarity and hydrogen bonding capacity [9] [10]. Ethanol solubility measures approximately 2.5 mg/mL, while dimethyl sulfoxide and dimethyl formamide exhibit enhanced dissolving power with solubilities reaching 15 mg/mL [9]. The compound shows limited solubility in non-polar solvents due to its hydrophilic character [10].

The octanol-water partition coefficient (Log P) ranges from -0.37 to -0.38, indicating strong hydrophilic character and preferential partitioning into aqueous phases [5] [24] [27]. This parameter influences bioavailability and membrane permeation characteristics in biological systems [24]. The pH of 5% aqueous solutions ranges from 6.0-7.5, demonstrating near-neutral behavior in water [5] [23] [24].

Spectroscopic Characteristics

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of nicotinamide [12] [18]. Proton Nuclear Magnetic Resonance spectra in dimethyl sulfoxide reveal distinct resonances for the aromatic protons in the pyridine ring, with the H-2, H-4, H-5, and H-6 positions exhibiting characteristic chemical shifts in the 8.7-9.5 ppm spectral region [12] [18]. The amide protons appear as a broad signal around 7.5 ppm due to rapid exchange with solvent molecules [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the aromatic carbon framework with signals corresponding to the pyridine carbons and the carbonyl carbon of the amide group [12]. The carbonyl carbon typically resonates around 165 ppm, consistent with aromatic amide functionalities [12].

Infrared spectroscopy reveals characteristic absorption bands for the amide functional group [12] [15] [19]. The asymmetric and symmetric nitrogen-hydrogen stretching vibrations appear at 3368 cm⁻¹ and 3163 cm⁻¹ respectively in the solid state [15]. The carbonyl stretching frequency occurs around 1678 cm⁻¹, typical for aromatic amides [15] [19]. Raman spectroscopy complements infrared analysis, providing additional vibrational information for structural confirmation [12] [19].

Ultraviolet-visible spectroscopy demonstrates absorption maxima characteristic of the pyridine chromophore, with significant absorption in the 260-280 nm region [12]. The electronic transitions correspond to π-π* excitations within the aromatic system, modified by the electron-withdrawing amide substituent [25].

Chemical Reactivity as an Aromatic Amide

Nicotinamide exhibits chemical reactivity patterns consistent with aromatic amide compounds, with the amide functionality serving as both a hydrogen bond donor and acceptor [29] [33]. The compound undergoes hydrolysis under acidic and basic conditions, converting to nicotinic acid and ammonia [33]. Hydrolysis kinetics follow first-order kinetics with respect to nicotinamide concentration over a wide pH range [33].

The rate of hydrolysis demonstrates pH dependence with a minimum between pH 4-6, where the half-life extends to approximately 1000 days at 89.4°C [33]. Both general acid and general base catalysis accelerate the hydrolysis reaction, with hydroxyl ions exhibiting a catalytic constant of 11.6 L·hr⁻¹·mol⁻¹ at 89.4°C [33]. Hydrogen ion catalysis occurs with similar efficiency for both protonated and non-protonated forms of nicotinamide [33].

The pyridine nitrogen undergoes protonation with a pKa value of 3.35 at 20°C, reflecting the electron-withdrawing effect of the meta-positioned amide group [24] [26]. This acidic pKa value influences the compound's behavior in biological systems and chemical reactions [26]. The amide nitrogen participates in hydrogen bonding interactions, contributing to crystal packing and intermolecular associations [13] [21].

Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 6-positions ortho to the nitrogen atom [31]. The electron-deficient nature of the pyridine ring, enhanced by the amide substituent, facilitates nucleophilic attack by various reagents [31] [35]. Reduction reactions of the pyridine ring produce dihydropyridine derivatives, following established mechanisms for pyridinium reduction [30] [34].

Crystalline Structure

Nicotinamide crystallizes in various polymorphic forms, with the most common structure belonging to the monoclinic crystal system [14] [21]. Single crystal X-ray diffraction studies reveal detailed molecular packing arrangements stabilized by intermolecular hydrogen bonding networks [14] [21]. The amide functional groups participate in extensive hydrogen bonding, forming both donor and acceptor interactions with neighboring molecules [21].

Crystal structure analysis demonstrates that nicotinamide molecules form dimers through complementary hydrogen bonding between amide groups, creating R₂²(8) graph-set motifs [21]. These dimeric units further associate through additional hydrogen bonding interactions and weak π-π stacking interactions between aromatic rings [21]. The dihedral angle between the amide plane and the pyridine ring measures approximately 23.87°, indicating slight deviation from complete planarity [21].

Crystallographic parameters include unit cell dimensions and space group assignments that define the three-dimensional arrangement of molecules within the crystal lattice [14]. The crystal structure exhibits thermal stability with minimal structural changes upon heating below the melting point [14]. Powder X-ray diffraction patterns provide fingerprint identification for polymorphic forms and quality control applications [14].

Nicotinamide serves as a critical precursor for the biosynthesis of nicotinamide adenine dinucleotide positive, one of the most essential coenzymes in cellular metabolism. The compound functions as the primary substrate in the salvage pathway, which represents the predominant route for nicotinamide adenine dinucleotide positive synthesis in mammalian tissues [1] [2]. Through this pathway, nicotinamide is converted to nicotinamide mononucleotide by the rate-limiting enzyme nicotinamide phosphoribosyltransferase, which subsequently undergoes adenylylation by nicotinamide mononucleotide adenylyltransferases to form nicotinamide adenine dinucleotide positive [1] [2] [3].

The salvage pathway demonstrates remarkable efficiency compared to alternative biosynthetic routes. Research indicates that nicotinamide can be rapidly incorporated into the nicotinamide adenine dinucleotide positive pool, with this process being essential for maintaining cellular nicotinamide adenine dinucleotide positive homeostasis [2] [4]. The pathway operates continuously to replenish nicotinamide adenine dinucleotide positive levels depleted by various nicotinamide adenine dinucleotide positive-consuming enzymes, including sirtuins, poly adenosine diphosphate-ribose polymerases, and cyclic adenosine diphosphate-ribose synthases [5] [2].

Multiple biosynthetic pathways contribute to nicotinamide adenine dinucleotide positive formation from different precursors, each demonstrating tissue-specific expression patterns and regulatory mechanisms. The Preiss-Handler pathway utilizes nicotinic acid through a three-step enzymatic process involving nicotinic acid phosphoribosyltransferase, nicotinamide mononucleotide adenylyltransferases, and nicotinamide adenine dinucleotide positive synthetase [2] [6]. The de novo pathway synthesizes nicotinamide adenine dinucleotide positive from tryptophan through quinolinic acid formation, primarily occurring in liver tissue [6] [7]. Additionally, the recently characterized nicotinamide riboside pathway provides an alternative route through nicotinamide riboside kinases [4] [8].

| Pathway | Key Enzyme | Substrate | Intermediate Product | Final Product | Tissue Distribution | Rate-Limiting Step |

|---|---|---|---|---|---|---|

| Salvage Pathway | NAMPT (Nicotinamide Phosphoribosyltransferase) | Nicotinamide | NMN (Nicotinamide Mononucleotide) | NAD+ | Most mammalian tissues | NAMPT activity |

| Preiss-Handler Pathway | NAPRT (Nicotinic Acid Phosphoribosyltransferase) | Nicotinic Acid | NAMN (Nicotinic Acid Mononucleotide) | NAD+ | Liver, kidney, macrophages | NAPRT activity |

| De Novo Pathway | QPRT (Quinolinate Phosphoribosyltransferase) | Quinolinic Acid | NAMN (Nicotinic Acid Mononucleotide) | NAD+ | Liver (primary) | Tryptophan availability |

| Nicotinamide Riboside Pathway | NRK1/NRK2 (Nicotinamide Riboside Kinases) | Nicotinamide Riboside | NMN (Nicotinamide Mononucleotide) | NAD+ | Various tissues | NRK activity |

The enzymatic machinery responsible for nicotinamide adenine dinucleotide positive biosynthesis demonstrates remarkable substrate specificity and regulatory control. Nicotinamide phosphoribosyltransferase exhibits high affinity for nicotinamide with Michaelis-Menten constant values typically ranging from 1-10 micromolar, ensuring efficient conversion even at physiological nicotinamide concentrations [2] [3]. The enzyme's activity is subject to circadian regulation, creating oscillations in cellular nicotinamide adenine dinucleotide positive levels that coordinate with metabolic rhythms [9]. Furthermore, nicotinamide phosphoribosyltransferase expression responds to various cellular stresses, including oxidative damage and nutrient availability, highlighting its role as a metabolic sensor [2] [10].

Function in Cellular Redox Reactions

Nicotinamide-containing coenzymes serve as the primary electron carriers in cellular redox reactions, facilitating the transfer of reducing equivalents between metabolic pathways. The nicotinamide adenine dinucleotide positive/reduced nicotinamide adenine dinucleotide redox couple participates in catabolic processes, accepting electrons during substrate oxidation and subsequently donating them to the electron transport chain for adenosine triphosphate synthesis [11] [12] [13]. This fundamental redox chemistry underlies virtually all energy-generating processes in living cells, from glycolysis to oxidative phosphorylation [13] [14].

The nicotinamide ring structure enables reversible two-electron reduction, converting between oxidized and reduced forms through hydride transfer mechanisms [13] [15]. During reduction, nicotinamide adenine dinucleotide positive accepts a hydride ion (hydrogen with two electrons) and a proton, forming reduced nicotinamide adenine dinucleotide and maintaining charge neutrality [13] [16]. This electron transfer occurs through direct hydride transfer to the carbon-4 position of the nicotinamide ring, creating a characteristic ultraviolet absorption maximum at 340 nanometers for the reduced form [15] [14].

The compartmentalization of nicotinamide adenine dinucleotide positive and reduced nicotinamide adenine dinucleotide pools allows cells to maintain distinct redox environments optimized for specific metabolic functions. Cytoplasmic nicotinamide adenine dinucleotide positive/reduced nicotinamide adenine dinucleotide ratios typically favor the oxidized form, supporting catabolic reactions and energy extraction from nutrients [11] [17]. Conversely, mitochondrial pools maintain higher reduced nicotinamide adenine dinucleotide concentrations to drive oxidative phosphorylation and adenosine triphosphate synthesis [11] [18]. This compartmentalization requires sophisticated transport systems to maintain appropriate redox ratios in each cellular compartment [18] [17].

| Redox Couple | Cellular Process | Function | Cellular Compartment | Energy Yield |

|---|---|---|---|---|

| NAD+/NADH | Glycolysis | Electron acceptor in glucose oxidation | Cytoplasm | 2 ATP molecules |

| NADP+/NADPH | Pentose Phosphate Pathway | Electron donor for biosynthetic reactions | Cytoplasm | NADPH for biosynthesis |

| NAD+/NADH | Citric Acid Cycle | Electron acceptor in oxidative metabolism | Mitochondria | 3 ATP molecules per NADH |

| NADP+/NADPH | Fatty Acid Synthesis | Electron donor for lipid biosynthesis | Cytoplasm | Energy consumption |

| NAD+/NADH | Electron Transport Chain | Electron donor for ATP synthesis | Mitochondria | 2.5 ATP per NADH |

The nicotinamide adenine dinucleotide phosphate positive/reduced nicotinamide adenine dinucleotide phosphate redox couple serves distinct functions in anabolic metabolism and antioxidant defense systems. Unlike the nicotinamide adenine dinucleotide positive/reduced nicotinamide adenine dinucleotide couple, nicotinamide adenine dinucleotide phosphate positive/reduced nicotinamide adenine dinucleotide phosphate maintains a highly reduced state to support biosynthetic reactions requiring electron donation [11] [19]. The pentose phosphate pathway generates reduced nicotinamide adenine dinucleotide phosphate through glucose-6-phosphate oxidation, providing reducing power for fatty acid synthesis, cholesterol biosynthesis, and nucleotide formation [19] [20].

Reduced nicotinamide adenine dinucleotide phosphate also functions as the primary reducing agent for antioxidant enzyme systems, including glutathione reductase and catalase. These enzymes utilize reduced nicotinamide adenine dinucleotide phosphate to regenerate reduced glutathione and neutralize hydrogen peroxide, respectively, protecting cells from oxidative damage [11] [21]. The nicotinamide nucleotide transhydrogenase provides an additional source of mitochondrial reduced nicotinamide adenine dinucleotide phosphate by catalyzing the reversible reaction between reduced nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate positive [22] [11].

Coenzyme Activities

Nicotinamide-containing coenzymes participate in hundreds of enzymatic reactions across diverse metabolic pathways, serving as obligate cofactors for multiple enzyme classes. Dehydrogenases represent the largest group of nicotinamide adenine dinucleotide positive-dependent enzymes, catalyzing substrate oxidation coupled with nicotinamide adenine dinucleotide positive reduction [23] [16] [24]. These enzymes demonstrate remarkable substrate specificity while maintaining conserved nicotinamide adenine dinucleotide positive-binding domains that recognize the adenosine and nicotinamide moieties through distinct protein-coenzyme interactions [25] [16].

Alcohol dehydrogenase exemplifies the classical nicotinamide adenine dinucleotide positive-dependent oxidoreductase mechanism, converting ethanol to acetaldehyde while reducing nicotinamide adenine dinucleotide positive to reduced nicotinamide adenine dinucleotide [24] [14]. The enzyme active site contains separate binding domains for the substrate and coenzyme, with hydrophobic residues surrounding the nicotinamide adenine dinucleotide positive binding region to optimize coenzyme affinity [24] [14]. The catalytic mechanism involves ordered substrate binding, hydride transfer to nicotinamide adenine dinucleotide positive, and sequential product release [25] [14].

Glyceraldehyde-3-phosphate dehydrogenase represents another crucial nicotinamide adenine dinucleotide positive-dependent enzyme in glycolytic metabolism, coupling aldehyde oxidation with phosphorylation to generate adenosine triphosphate equivalents [26] [16]. This enzyme demonstrates the coupling of redox chemistry with energy conservation, forming 1,3-bisphosphoglycerate with high phosphoryl transfer potential while simultaneously reducing nicotinamide adenine dinucleotide positive [26] [14]. The reaction mechanism involves covalent enzyme-substrate intermediate formation followed by nucleophilic attack by inorganic phosphate [16] [26].

| Enzyme Class | NAD+ Form Required | Representative Enzymes | Metabolic Role | Km Value Range (μM) | Tissue Distribution |

|---|---|---|---|---|---|

| Dehydrogenases | NAD+/NADH | Alcohol dehydrogenase, Lactate dehydrogenase | Substrate oxidation/reduction | 10-100 | Liver, muscle, brain |

| Oxidoreductases | NAD+/NADH | Glyceraldehyde-3-phosphate dehydrogenase | Energy metabolism | 50-200 | Universal |

| Transhydrogenases | NAD+/NADP+ | Nicotinamide nucleotide transhydrogenase | Redox balance maintenance | 100-500 | Heart, liver, kidney |

| Reductases | NADH/NADPH | Glutathione reductase | Antioxidant defense | 5-50 | All tissues |

| Hydroxylases | NADPH | Fatty acid hydroxylases | Biosynthetic pathways | 20-150 | Liver, adipose tissue |

Transhydrogenases maintain redox balance between nicotinamide adenine dinucleotide positive/reduced nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate positive/reduced nicotinamide adenine dinucleotide phosphate pools through energy-linked and non-energy-linked mechanisms. The mitochondrial nicotinamide nucleotide transhydrogenase couples proton translocation across the inner mitochondrial membrane with hydride transfer between nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate systems [22] [11]. This enzyme maintains mitochondrial reduced nicotinamide adenine dinucleotide phosphate levels essential for antioxidant defense and biosynthetic reactions [22] [27].

Soluble transhydrogenases demonstrate broader substrate specificity, accepting both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate as electron donors and acceptors [27] [28]. These enzymes contain flavin cofactors that facilitate electron transfer between nicotinamide nucleotides and alternative electron acceptors [27] [28]. The dual substrate specificity allows these enzymes to function in metabolic flexibility, adapting to changing cellular energy demands and redox requirements [28] [27].

Reductases utilize reduced nicotinamide adenine dinucleotide or reduced nicotinamide adenine dinucleotide phosphate as electron donors for substrate reduction reactions essential in biosynthetic and detoxification pathways. Glutathione reductase maintains cellular antioxidant capacity by regenerating reduced glutathione from its oxidized form using reduced nicotinamide adenine dinucleotide phosphate [11] [15]. The enzyme demonstrates high affinity for reduced nicotinamide adenine dinucleotide phosphate with Michaelis-Menten constant values typically below 10 micromolar, ensuring efficient function even under oxidative stress conditions [15] [11].

Metabolic Importance

Nicotinamide demonstrates profound metabolic importance through its role in maintaining cellular energy homeostasis, supporting DNA repair mechanisms, and regulating gene expression through nicotinamide adenine dinucleotide positive-dependent signaling pathways. The compound's metabolic significance extends beyond its function as a coenzyme precursor to encompass direct participation in cellular stress responses and metabolic adaptation [29] [30]. This multifaceted involvement positions nicotinamide as a central regulator of cellular metabolism and organismal health [10] [31].

Energy metabolism represents the primary domain of nicotinamide's metabolic importance, with nicotinamide adenine dinucleotide positive-dependent reactions generating the majority of cellular adenosine triphosphate through oxidative phosphorylation [29] [30]. The electron transport chain relies on reduced nicotinamide adenine dinucleotide generated from nicotinamide-derived coenzymes to drive proton pumping and adenosine triphosphate synthesis [13] [31]. This process yields approximately 2.5 adenosine triphosphate molecules per reduced nicotinamide adenine dinucleotide molecule oxidized, representing the most efficient energy conversion mechanism in cellular metabolism [13] [30].

The compound's involvement in DNA repair mechanisms occurs through poly adenosine diphosphate-ribose polymerase activation, which utilizes nicotinamide adenine dinucleotide positive as a substrate for protein modification reactions [5] [32]. Poly adenosine diphosphate-ribose polymerases detect DNA strand breaks and initiate repair processes by transferring adenosine diphosphate-ribose moieties from nicotinamide adenine dinucleotide positive to target proteins [5] [2]. This process is essential for maintaining genomic stability but can deplete cellular nicotinamide adenine dinucleotide positive pools during extensive DNA damage, linking nicotinamide availability to DNA repair capacity [33] [5].

| Metabolic Pathway | NAD+-Dependent Process | Cellular Outcome | Disease Association | Therapeutic Target |

|---|---|---|---|---|

| Energy Metabolism | Oxidative phosphorylation | ATP production | Metabolic disorders | NAD+ precursor supplementation |

| DNA Repair | PARP activation | Genomic stability | Cancer, aging | PARP inhibitors |

| Protein Modification | Sirtuin deacetylation | Gene expression regulation | Neurodegeneration | Sirtuin activators |

| Calcium Signaling | CD38/CD157 activity | Intracellular Ca2+ mobilization | Immune dysfunction | CD38 inhibitors |

| Circadian Rhythm | SIRT1 regulation | Metabolic oscillations | Metabolic syndrome | Circadian modulators |

| Redox Homeostasis | Antioxidant defense | ROS neutralization | Oxidative stress diseases | Antioxidant therapy |

Sirtuin-mediated protein deacetylation represents another crucial aspect of nicotinamide's metabolic importance, with these enzymes utilizing nicotinamide adenine dinucleotide positive as a cosubstrate for lysine deacetylation reactions [5] [20]. Sirtuins regulate gene expression, metabolic enzyme activity, and stress responses through targeted protein modifications [5] [10]. The enzymes demonstrate tissue-specific expression patterns and subcellular localization, with SIRT1 primarily functioning in nuclear gene regulation and SIRT3 operating in mitochondrial metabolism [5] [30].

Calcium signaling pathways utilize nicotinamide adenine dinucleotide positive through CD38 and CD157 enzymes, which catalyze the formation of cyclic adenosine diphosphate-ribose and nicotinic acid adenine dinucleotide phosphate second messengers [5] [29]. These signaling molecules mobilize intracellular calcium stores and regulate cellular responses to external stimuli [5]. The CD38 enzyme also functions as an immune cell surface receptor, linking nicotinamide adenine dinucleotide positive metabolism to immune system function [2] [5].

Circadian rhythm regulation involves nicotinamide adenine dinucleotide positive-dependent oscillations in metabolic enzyme activity and gene expression [30] [9]. SIRT1 activity fluctuates with cellular nicotinamide adenine dinucleotide positive levels, creating metabolic cycles that coordinate energy metabolism with circadian timing [30] [9]. This regulation extends to nicotinamide phosphoribosyltransferase expression, which itself demonstrates circadian oscillations that modulate nicotinamide adenine dinucleotide positive biosynthesis [9] [2].

Physical Description

Other Solid; Dry Powder

Colorless needles or white crystalline powder. Bitter taste.

Solid

WHITE CRYSTALLINE POWDER.

Color/Form

Colorless crystalline solid

White, crystalline powder

Colorless needles

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 157 °C at 5X10-4 atm

BP: 150-160 at 0.67 Pa. Sublimation range 80-100 °C

Flash Point

Heavy Atom Count

Taste

Vapor Density

Density

1.400 g/cu cm at 25 °C

Specific heat = solid, 55 °C: 1.30 kJ/kg; heat of solution in water: -148 kJ/kg; heat of fusion: 381 kJ/kg; density of melt, at 150 °C: 1.19 g/cu cm

1.4 g/cm³

LogP

-0.37 (LogP)

-0.37

log Kow = -0.37

-0.38

Odor

Decomposition

Appearance

Melting Point

128.8 °C

130 °C

127-131 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 1037 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 1034 of 1037 companies with hazard statement code(s):;

H315 (28.72%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (28.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Nicotinamide is included in the database.

Niacin and niacinamide are used to prevent niacin deficiency and to treat pellagra. Some clinicians prefer niacinamide for the treatment of pellagra because it lacks vasodilating effects. Pellagra may result from dietary deficiency, isoniazid therapy, or from decreased conversion of tryptophan to niacin in Hartnup disease or carcinoid tumors. /Included in US product label/

Although niacin and niacinamide have not been shown by well-controlled trials to have therapeutic value, the drugs have been used for the management of schizophrenic disorder, drug-induced hallucinations, chronic brain syndrome, hyperkinesis, unipolar depression, motion sickness, alcohol dependence, livedoid vasculitis, acne, and leprosy. /NOT included in US product label/

For more Therapeutic Uses (Complete) data for Nicotinamide (14 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11H - Other plain vitamin preparations

A11HA - Other plain vitamin preparations

A11HA01 - Nicotinamide

Vapor Pressure

Pictograms

Irritant

Other CAS

11032-50-1

Absorption Distribution and Excretion

Nicotinamide is efficiently absorbed from the gastrointestinal tract. At low doses, absorption is mediated via sodium-dependent facilitated diffusion. Passive diffusion is the principal mechanism of absorption at higher doses. Doses of up to three to four grams of nicotinamide are almost completely absorbed. Nicotinamide is transported via the portal circulation to the liver and via the systemic circulation to the various tissues of the body. Nicotinamide enters most cells by passive diffusion and enters erythrocytes by facilitated transport.

Niacinamide is widely distributed /throughout/ body tissues.

Niacin and niacinamide are readily absorbed from the GI tract following oral administration, and niacinamide (no longer commercially available in the US) is readily absorbed from subcutaneous and IM injection sites.

For more Absorption, Distribution and Excretion (Complete) data for Nicotinamide (16 total), please visit the HSDB record page.

Metabolism Metabolites

N1-Methyl-4-pyridone-3-carboxamide was detected on chromatograms of plasma extracts after oral administration of niacinamide to two human subjects.

6-Hydroxynicotinamide and 6-hydroxynicotinic acid /were detected/ as urinary metabolites by comparison of ultraviolet, infrared, and mass spectra following intraperitoneal injections of 14(C)Niacin or 14(C)Niacinamide into rats.

N1-methyl-4- pyridone-3-carboxamide is a major metabolite of niacin and niacinamide which has been found to be synthesized from N1- methylnicotinamide.

For more Metabolism/Metabolites (Complete) data for Nicotinamide (7 total), please visit the HSDB record page.

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

Nicotine

Drug Warnings

Potential adverse effects on fetus: Higher levels in fetus than mother, but no fetal anomalies reported. Potential side effects on breast-fed infant: No adverse effects known . FDA Category: C (C = Studies in laboratory animals have revealed adverse effects on the fetus (teratogenic, embryocidal, etc.), but there are no controlled studies in pregnant women. The benefits from use of the drug in pregnant women may be acceptable despite its potential risks, or there are no laboratory animal studies or adequate studies in pregnant women.) /from table II/

Niacinamide /was administered/ daily as a liquid formulation to head and neck cancer patients receiving a 5- to 7-week course of radiotherapy. Niacinamide was administered orally 1.5 hr before irradiation. The daily dose was 80 mg/kg bw to a maximum of 6 g. A dose reduction to 60 mg/kg was introduced for patients with severe side-effects. ... Side-effects of niacinamide were monitored. In all patients, peak concentrations greater than 700 nM/mL could be obtained 0.25-3 hr after drug intake. During the first week of treatment, plasma concentrations at the time of irradiation were adequate in 82% of the samples. Nausea, with or without vomiting, occurred in 65% of patients. Tolerance improved after a 25% reduction of the dose in six of seven patients but plasma concentrations at the time of irradiation decreased below 700 nM/mL in four out of six patients. Other niacinamide side effects included gastrointestinal symptoms, flushing, dizziness, sweating, fatigue, and headache. The most powerful single predictor for severe niacinamide toxicity was the mean of the plasma concentration measured at the time of irradiation during the first week.

Abnormal liver function test results (including increased serum concentrations of bilirubin, AST [SGOT], ALT [SGPT], and LDH), jaundice, and chronic liver damage have occurred during niacin and niacinamide therapy. Abnormal prothrombin time and hypoalbuminemia have also been reported.

For more Drug Warnings (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Cosmetics -> Smoothing

Methods of Manufacturing

In a multitubular reactor 3-methylpyridine, air, ammonia, and hydrogen react at ca. 350 °C and moderate pressure to give 3-cyanopyridine. Heterogeneous catalysts containing oxides of antimony, vanadium, and titanium, antimony, vanadium, and uranium or antimony-vanadium-titanium catalyst are highly effective. For instance, with a vanadium, titanium, zirconium, molybdenum catalyst, a reactor temperature of 340 °C, and a molar feed ratio of 3-methylpyridine:ammonia: oxygen of 1:1.3:40 yields 95% of 3-cyanopyridine. 3-Cyanopyridine is converted to nicotinamide by alkaline hydrolysis. This reaction has the advantage that saponification to the amide is fast compared to total hydrolysis to nicotinic acid. The hydrolysis to the amide is normally carried out with catalytic amounts of bases, mainly sodium hydroxide, at 130-150 °C.

In the Lonza process, 3-cyanopyridine is converted to nicotinamide by means of an immobilized microorganism of the genus Rhodococcus. Heterogeneous catalysts are also mentioned. A copper-chromium oxide catalyst, manganese dioxide, or manganese dioxide with chromium-nickel oxide, chromium-cobalt oxide, or manganese dioxide with titanium-silicon dioxide give good yields of nicotinamide.

Nicotinic acid is melted and reacted with ammonia gas to yield nicotinamide. The reaction is catalyzed by the presence of ammonium salts. After distillation, nicotinamide is dissolved in water, purified by the addition of activated carbon, filtered, recrystallized and centrifuged. The nicotinamide contained in the mother liquor is reclaimed by a special recovery operation. The wet pure nicotinamide filter cake is dried under vacuum in a rotary vacuum drier.

For more Methods of Manufacturing (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

3-Pyridinecarboxamide: ACTIVE

Niacin is a naturally occurring substance. Nicotinic acid is the form present in food of plant origin, whereas nicotinamide occurs in animal products.

The terms niacin, Vitamin B3, and Vitamin PP have been used to refer to both nicotinamide and nicotinic acid.

As feed additive esp for pigs, humans, and rats on diet rich in cereal grain or their by-products since vitamin appears to be trapped within indigestible cellulose and lignin components of foods.

Analytic Laboratory Methods

AOAC Method 961.14. Niacin and Niacinamide in drugs, foods, and feeds. Colorimetric method.

AOAC Method 985.34. Niacin and niacinamide (nicotinic acid and nicotinamide) in ready-to-feed milk-based infant formula. Microbiological-turbidimetric method.

AOAC Method 968.32. Niacinamide in multivitamin preparations by spectrophotometic method.

For more Analytic Laboratory Methods (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

Nicotinamide will prevent depletion of NAD coenzymes by alkylating agents.

Renal oncogenic activity of Streptozotocin in male rats was significantly decreased by nicotinamide.

Oral or iv administered nicotinamide prevented Streptozotocin-induced diabetes in Rhesus monkeys and dogs.

For more Interactions (Complete) data for Nicotinamide (25 total), please visit the HSDB record page.

Stability Shelf Life

... Niacinamide is incompatible with alkalis and strong acids.

Dates

[Development of an algorithm for the appointment of biofeed-back therapy and Cytoflavin for the treatment of osteochondrosis in elderly patients]

S A Parfenov, Y A Parfenov, M A Vasilevskaya, A L Kovalenko, A A Elkin, K V Sapozhnikov, O A RizakhanovaPMID: 34409816 DOI:

Abstract

Continuous improvement of protocols for the treatment of various ailments, in particular, osteochondrosis, is one of the important tasks of providing medical care to elderly patients. Supplementation of treatment with Cytoflavin and biofeed-back therapy seems to be a promising solution, however, it is necessary to develop an algorithm to predict it effectiveness in patients taking into account their initial clinical and psychophysiological status. As a result of the treatment, predictors of the effectiveness of the use of Cytoflavin and biofeed-back therapy have been identified and an algorithm for their administration has been developed.Severe Skin Disorders Due to Sorafenib Use After Nivolumab Treatment in Renal Cell Carcinoma Patients

Hiroyoshi Koide, Satoshi Noda, Tetsuya Yoshida, Susumu Kageyama, Kazuya Teramura, Takeshi Kato, Akihiro Kawauchi, Noriki Fujimoto, Tomohiro TeradaPMID: 34410996 DOI: 10.21873/invivo.12591

Abstract

We report two cases in which severe skin disorders developed during sorafenib treatment in patients with renal cell carcinoma (RCC) who had previously received nivolumab.Case 1: A 50-year-old man with RCC received nivolumab as the fifth-line therapy followed by sorafenib as the sixth-line therapy. On day 15 of sorafenib administration, the patient was hospitalized with systemic erythema multiforme, acne-like skin rash, and hand-foot syndrome. Case 2: A 40-year-old man with RCC received nivolumab as the second-line therapy followed by sorafenib as the fifth-line treatment. On day 12 of sorafenib administration, the patient was hospitalized with an acne-like skin rash and hand-foot syndrome. The skin disorders in the two cases improved within 2-3 weeks after sorafenib discontinuation and the start of treatment with topical and oral steroids.

When using sorafenib in patients previously treated with nivolumab, close attention should be paid to the onset of serious skin disorders.

Prolonged survival in patients with hand-foot skin reaction secondary to cooperative sorafenib treatment

Masanori Ochi, Toshiro Kamoshida, Masahiro Araki, Tadashi IkegamiPMID: 34539142 DOI: 10.3748/wjg.v27.i32.5424

Abstract

Sorafenib is an oral drug that prolongs overall survival (OS) in patients with hepatocellular carcinoma. Adverse events, including hand-foot skin reaction (HFSR), lead to permanent sorafenib discontinuation.To clarify the association between interventions for adverse events and patient prognosis.

We performed a retrospective, multicenter study of patients treated with sorafenib monotherapy between May 2009 and March 2018. We developed a mutual cooperation system that was initiated at the start of sorafenib treatment to effectively manage adverse events. The mutual cooperation system entailed patients receiving consultations during which pharmacists provided accurate information about sorafenib to alleviate the fear and anxiety related to adverse events. We stratified the patients into three groups: Group A, patients without HFSR but with pharmacist intervention; Group B, patients with HFSR and pharmacist interventions unreported to oncologists (nonmutual cooperation system); and Group C, patients with HFSR and pharmacist interventions known to oncologists (mutual cooperation system). OS and time to treatment failure (TTF) were evaluated using the Kaplan-Meier method.

We enrolled 134 patients (Group A,

= 41; Group B,

= 30; Group C,

= 63). The median OS was significantly different between Groups A and C (6.2

13.9 mo, p < 0.01) but not between Groups A and B (6.2

7.7 mo,

= 0.62). Group A

Group C was an independent OS predictor (HR, 0.41; 95%CI: 0.25-0.66;

< 0.01). In Group B alone, TTF was significantly lower and the nonadherence rate was higher (

< 0.01). In addition, the Spearman's rank correlation coefficients between OS and TTF in each group were 0.41 (Group A;

< 0.01), 0.13 (Group B;

= 0.51), and 0.58 (Group C;

< 0.01). There was a highly significant correlation between OS and TTF in Group C. However, there was no correlation between OS and TTF in Group B.

The mutual cooperation system increased treatment duration and improved prognosis in patients with HFSR. Future prospective studies (

, randomized controlled trials) and improved adherence could help prevent OS underestimation.

Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS

Sundus M Sallabi, Aishah Alhmoudi, Manal Alshekaili, Iltaf ShahPMID: 34361640 DOI: 10.3390/molecules26154487

Abstract

Water-soluble B vitamins participate in numerous crucial metabolic reactions and are critical for maintaining our health. Vitamin B deficiencies cause many different types of diseases, such as dementia, anaemia, cardiovascular disease, neural tube defects, Crohn's disease, celiac disease, and HIV. Vitamin B3 deficiency is linked to pellagra and cancer, while niacin (or nicotinic acid) lowers low-density lipoprotein (LDL) and triglycerides in the blood and increases high-density lipoprotein (HDL). A highly sensitive and robust liquid chromatography-tandem mass spectroscopy (LC/MS-MS) method was developed to detect and quantify a vitamin B3 vitamer (nicotinamide) and vitamin B6 vitamers (pyridoxial 5'-phosphate (PLP), pyridoxal hydrochloride (PL), pyridoxamine dihydrochloride (PM), pridoxamine-5'-phosphate (PMP), and pyridoxine hydrochloride (PN)) in human hair samples of the UAE population. Forty students' volunteers took part in the study and donated their hair samples. The analytes were extracted and then separated using a reversed-phase Poroshell EC-C18 column, eluted using two mobile phases, and quantified using LC/MS-MS system. The method was validated in human hair using parameters such as linearity, intra- and inter-day accuracy, and precision and recovery. The method was then used to detect vitamin B3 and B6 vitamers in the human hair samples. Of all the vitamin B3 and B6 vitamers tested, only nicotinamide was detected and quantified in human hair. Of the 40 samples analysed, 12 were in the range 100-200 pg/mg, 15 in the range 200-500 pg/mg, 9 in the range of 500-4000 pg/mg. The LC/MS-MS method is effective, sensitive, and robust for the detection of vitamin B3 and its vitamer nicotinamide in human hair samples. This developed hair test can be used in clinical examination to complement blood and urine tests for the long-term deficiency, detection, and quantification of nicotinamide.[Biofeed back therapy and Cytoflavin in the system of medical support of the training process of elderly hockey players]

A A Elkin, Y A Parfenov, S A Parfenov, K V Sapozhnikov, A L Kovalenko, D M Rizakhanov, O A RizakhanovaPMID: 34245516 DOI:

Abstract

One of the ways to improve the condition of the elderly body is the method of auto-training with biofeedback, as a means of correcting deviations in the functioning of the regulatory apparatus, as well as improving antioxidant protection and eliminating the effects of oxidative stress using Cytoflavin therapy. These methods seem to be a simple and effective means of correcting negative changes in the FS of elderly hockey players after a training cycle and ensuring the possibility of a more complete recovery of their body. The difference in the points of application made it possible to combine the intake of Cytoflavin and biofeedback training into a single complex correctional and restorative technique. Purpose of the research: to consider the organizational and methodological aspects of introducing a comprehensive methodology for correcting the functional state of elderly hockey players into the system of support of their training process. Based on the results of the study, we have obtained convincing data on the positive effect of the inclusion of Cytoflavin and biofeedback training in the system of medical support for the training process of elderly hockey players. The organizational and methodological aspects of introducing a comprehensive methodology for correcting the functional state of older hockey players into the system of support for their training process considered in this article make it possible to solve a number of problems facing medical workers regarding continuous monitoring of the functional state of older hockey players, proactive diagnosis of their negative deviations, as well as a system of reabilitation.Theoretical Study of Retinol, Niacinamide and Glycolic Acid with Halloysite Clay Mineral as Active Ingredients for Topical Skin Care Formulations

Ana Borrego-Sánchez, Claro Ignacio Sainz-Díaz, Luana Perioli, César ViserasPMID: 34361546 DOI: 10.3390/molecules26154392

Abstract

The adsorption of retinol, niacinamide and glycolic acid active ingredients on the internal surface of halloysite in an aqueous environment was explored at the molecular level by means of calculations based on quantum mechanics and force fields from empirical interatomic potentials. These active ingredients are stably adsorbed on the internal surface of halloysite forming hydrogen bonds between the hydrogen, oxygen and nitrogen atoms with the hydroxyl groups of the inner surface of the halloysite. In addition, electrostatic interaction between these active ingredients with the water molecules was observed. Therefore, the theoretical results indicate that the adsorption of these active principles is favourable in the halloysite nanotube, which allows directing future experimental investigations for the development and design of retinol, niacinamide and glycolic acid with halloysite nanotubes systems, which may be topical formulations for skincare.Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations

Piotr Cysewski, Maciej Przybyłek, Anna Kowalska, Natalia TymorekPMID: 34298985 DOI: 10.3390/ijms22147365

Abstract

In this study, the temperature-dependent solubility of nicotinamide (niacin) was measured in six neat solvents and five aqueous-organic binary mixtures (methanol, 1,4-dioxane, acetonitrile, DMSO and DMF). It was discovered that the selected set of organic solvents offer all sorts of solvent effects, including co-solvent, synergistic, and anti-solvent features, enabling flexible tuning of niacin solubility. In addition, differential scanning calorimetry was used to characterize the fusion thermodynamics of nicotinamide. In particular, the heat capacity change upon melting was measured. The experimental data were interpreted by means of COSMO-RS-DARE (conductor-like screening model for realistic solvation-dimerization, aggregation, and reaction extension) for concentration dependent reactions. The solute-solute and solute-solvent intermolecular interactions were found to be significant in all of the studied systems, which was proven by the computed mutual affinity of the components at the saturated conditions. The values of the Gibbs free energies of pair formation were derived at an advanced level of theory (MP2), including corrections for electron correlation and zero point vibrational energy (ZPE). In all of the studied systems the self-association of nicotinamide was found to be a predominant intermolecular complex, irrespective of the temperature and composition of the binary system. The application of the COSMO-RS-DARE approach led to a perfect match between the computed and measured solubility data, by optimizing the parameter of intermolecular interactions.Patient- and physician-reported outcomes from two phase 3 randomized studies (RAJ3 and RAJ4) of peficitinib (ASP015K) in Asian patients with rheumatoid arthritis

Yoshiya Tanaka, Tsutomu Takeuchi, Hiroyuki Izutsu, Yuichiro Kaneko, Daisuke Kato, Musashi Fukuda, Mitsuhiro Rokuda, Neil M SchultzPMID: 34429152 DOI: 10.1186/s13075-021-02590-z

Abstract

Peficitinib (ASP015K), a novel oral Janus kinase inhibitor, has demonstrated efficacy and safety in the treatment of patients with rheumatoid arthritis (RA). This study evaluated the effect of peficitinib on patient- and physician-reported outcomes in Asian patients with RA and an inadequate response to prior disease-modifying antirheumatic drugs (DMARDs).Patients from two randomized, placebo-controlled, double-blind, phase 3 trials (RAJ3 and RAJ4) received once-daily peficitinib 100 mg, peficitinib 150 mg, or placebo, alone or in combination with DMARDs (RAJ3), or in combination with methotrexate (RAJ4). Mean changes in Work Productivity and Activity Impairment (WPAI) questionnaire domain scores from baseline, and percentages of patients achieving minimal clinically important differences (MCIDs) for patient- and physician-reported outcomes (WPAI, Health Assessment Questionnaire - Disability Index [HAQ-DI], and Subject's Global Assessment of Pain [SGAP]), and Physician's Global Assessment of disease activity (PGA) were evaluated at weeks 4, 8, 12, and 12/early termination (ET).

Data from 1025 patients were analyzed. At week 12/ET in both studies, patients who received peficitinib 100 mg or 150 mg reported significantly improved WPAI domain scores from baseline (except for absenteeism in RAJ4) compared with placebo (both doses, p<0.05). A higher proportion of peficitinib- versus placebo-treated patients achieved MCID in WPAI, HAQ-DI, SGAP, and PGA in studies RAJ3 and RAJ4. Significant differences with peficitinib versus placebo were evident in both studies as early as week 4 in HAQ-DI (peficitinib 150 mg only), SGAP, and PGA, and week 8 in WPAI loss of work productivity and daily activity impairment. At week 12/ET, significantly higher proportions of patients receiving peficitinib versus placebo achieved MCID in HAQ-DI, SGAP, PGA, and WPAI domains of presenteeism (RAJ3 only), loss of work productivity (RAJ3 only), and daily activity impairment (p<0.05 for all comparisons).

Peficitinib 100 mg or 150 mg administered daily over 12 weeks resulted in clinically meaningful improvements in outcomes that are important to RA patients, including pain, physical function, and work productivity and activity. These observations were reinforced through similar improvements in physicians' rating of disease activity.

RAJ3: ClinicalTrials.gov,

, registered 4 December 2014. RAJ4: ClinicalTrials.gov,

, registered 3 December 2014.

Natural Supplements for COVID19-Background, Rationale, and Clinical Trials

Melody Hermel, Megan Sweeney, Yu-Ming Ni, Robert Bonakdar, Douglas Triffon, Christopher Suhar, Sandeep Mehta, Sarah Dalhoumi, James GrayPMID: 34384258 DOI: 10.1177/2515690X211036875

Abstract

Worldwide, the turmoil of the SARS-CoV-2 (COVID-19) pandemic has generated a burst of research efforts in search of effective prevention and treatment modalities. Current recommendations on natural supplements arise from mostly anecdotal evidence in other viral infections and expert opinion, and many clinical trials are ongoing. Here the authors review the evidence and rationale for the use of natural supplements for prevention and treatment of COVID-19, including those with potential benefit and those with potential harms. Specifically, the authors review probiotics, dietary patterns, micronutrients, antioxidants, polyphenols, melatonin, and cannabinoids. Authors critically evaluated and summarized the biomedical literature published in peer-reviewed journals, preprint servers, and current guidelines recommended by expert scientific governing bodies. Ongoing and future trials registered on clinicaltrials.gov were also recorded, appraised, and considered in conjunction with the literature findings. In light of the controversial issues surrounding the manufacturing and marketing of natural supplements and limited scientific evidence available, the authors assessed the available data and present this review to equip clinicians with the necessary information regarding the evidence for and potential harms of usage to promote open discussions with patients who are considering dietary supplements to prevent and treat COVID-19.Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease

Matthew B Wright, Javier Varona Santos, Christian Kemmer, Cyrille Maugeais, Jean-Philippe Carralot, Stephan Roever, Judith Molina, G Michelle Ducasa, Alla Mitrofanova, Alexis Sloan, Anis Ahmad, Christopher Pedigo, Mengyuan Ge, Jeffrey Pressly, Laura Barisoni, Armando Mendez, Jacopo Sgrignani, Andrea Cavalli, Sandra Merscher, Marco Prunotto, Alessia FornoniPMID: 34341345 DOI: 10.1038/s41467-021-24890-3